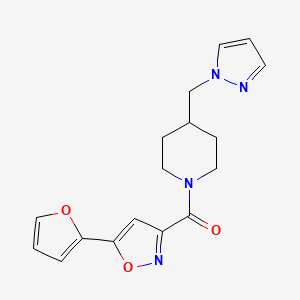

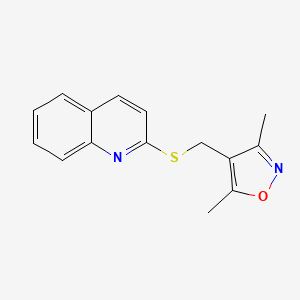

![molecular formula C14H14N4O3 B2422421 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2199789-86-9](/img/structure/B2422421.png)

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 1,2,3-triazole ring is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the reaction of azides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Chemical Reactions Analysis

The 1,2,3-triazole ring is known for its broad range of chemical reactivity. It can participate in a variety of chemical reactions, making it a versatile component in the synthesis of new compounds .

Scientific Research Applications

Catalytic Synthesis

An efficient method for regioselective synthesis of heterocyclic amides has been developed, which can be used as strategic intermediates for further chemical transformations. This process involves catalyst- and solvent-free conditions, highlighting its potential application in green chemistry and synthetic efficiency (Moreno-Fuquen et al., 2019).

Antimicrobial and Antifungal Evaluation

Novel compounds with triazolyl and azetidinyl groups have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies contribute to the development of new therapeutic agents against resistant bacterial and fungal strains (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Synthesis of Heterocyclic Compounds

The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds demonstrates a rapid and efficient method for producing pharmacologically active compounds. This approach offers a significant advantage in drug discovery by reducing synthesis time and improving reaction yields (Mistry & Desai, 2006).

Cycloaddition Reactions

A study on the coupling of proline- and azetidinone-substituted alkenes leading to the formation of pyrrolobenzodiazepines and azetidino-benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions opens new avenues for constructing complex heterocyclic frameworks. This process is crucial for synthesizing compounds with potential antitumor activity (Hemming et al., 2014).

Nickel-Catalyzed Cycloaddition

Nickel-catalyzed cycloaddition reactions involving azetidinone and diynes to form dihydroazocine compounds provide an efficient method for synthesizing eight-membered heterocycles. This low-temperature process involving C(sp)2-C(sp)3 bond cleavage showcases the versatility of nickel catalysis in organic synthesis (Kumar, Zhang, & Louie, 2012).

Future Directions

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-14(17-7-10(8-17)18-6-5-15-16-18)13-9-20-11-3-1-2-4-12(11)21-13/h1-6,10,13H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLDSIPFXXIZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

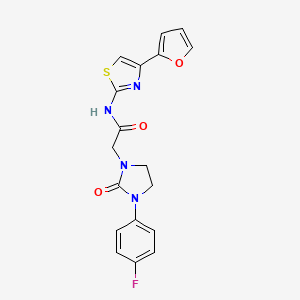

![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)

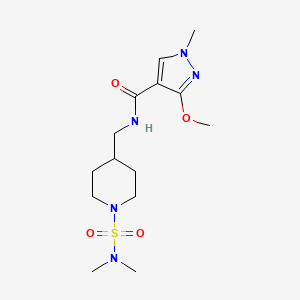

![7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B2422340.png)

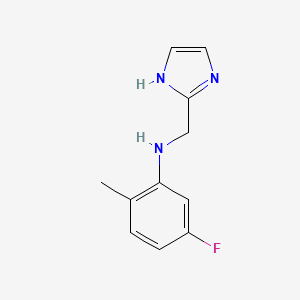

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2422342.png)

![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2422349.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)